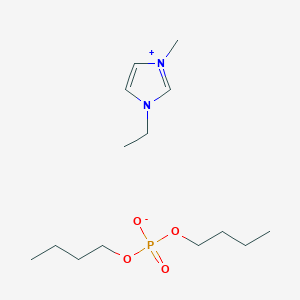![molecular formula C16H18N2O4 B3340744 4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid CAS No. 863669-58-3](/img/structure/B3340744.png)
4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
説明
The compound “4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid” is a nitrogen-containing heterocyclic compound . Its molecular formula is C16H17N2O4, with an average mass of 301.318 Da and a monoisotopic mass of 301.119385 Da .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, which includes our compound of interest, involves various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis method for a similar compound involved a one-pot synthesis via three steps: the formation of a domino imine, intramolecular annulation, and then a Ugi-azide reaction .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . This structure is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, including our compound, have been synthesized using various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The specific reaction mechanisms of these processes are not clearly recognized .科学的研究の応用
Synthesis Methods and Catalytic Processes
One of the significant applications of 4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid derivatives in scientific research lies in the development of efficient synthesis methods. The use of ionic liquids as green media catalyzed by iodine has been highlighted as a mild, green, and facile method for the synthesis of pyrrolo[1,2‐a]quinazoline derivatives. This method offers advantages such as mild reaction conditions, high yields, and environmental friendliness (Lianghua Lu et al., 2014). Another approach involves the iodine-catalyzed reaction of 2-aminobenzamide and 2-oxopentanedioic acid in ionic liquids, producing these derivatives in high yields, with one structure confirmed by X-ray diffraction analysis (Mei‐Mei Zhang et al., 2013).
Allergy-preventive Effects
Research into the allergy-preventive effects of tetrahydropyrrolo[2,1-b]quinazoline derivatives isolated from Linaria vulgaris has shown significant activities. These compounds, including linarinic acid and its derivatives, have demonstrated notable allergy-preventive activities in vivo, which could contribute to the development of new treatments for allergic diseases such as atopic dermatitis, allergic asthma, and hay fever (Chao Ma et al., 2018).
Antimicrobial and Antifungal Properties
Compounds with the pyrrolo[1,2-a]quinazoline structure have been studied for their potential antimicrobial and antifungal properties. A study on 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl-)alkyl-(alkaryl-, aryl-)amines and their derivatives, including quinazolin-4-yliden)hydrazides and carboxylic acids, explored their synthesis, modification, and antibacterial effects, revealing specific activities against bacterial strains such as E. faecalis (Yulya Martynenko et al., 2016).
Neuroprotective Agents
The design, synthesis, and bioevaluation of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylic acid derivatives as potent neuroprotective agents represent another critical research area. These compounds have been evaluated for their neuroprotective activity against NMDA-induced cytotoxicity in vitro, with specific derivatives exhibiting significant neuroprotective activities. This suggests their potential as lead compounds for developing new NR2B-selective NMDAR antagonists (Linkui Zhang et al., 2018).
作用機序
Target of Action
Quinazoline and quinazolinone derivatives, which share a similar structure, have been reported to interact with a variety of targets, including enzymes, receptors, and proteins involved in cellular signaling .
Mode of Action
The exact mode of action of this compound is currently unknown. Quinazoline and quinazolinone derivatives are known to interact with their targets through a variety of mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting cellular signaling pathways .
Biochemical Pathways
Quinazoline and quinazolinone derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Quinazoline and quinazolinone derivatives have been reported to have a variety of effects, including anti-inflammatory, anticancer, antibacterial, antifungal, anti-hiv, and analgesic effects .
特性
IUPAC Name |
4-(2-methylpropyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10(2)9-17-14(20)11-5-3-4-6-12(11)18-13(19)7-8-16(17,18)15(21)22/h3-6,10H,7-9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPACRLYOPBGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401117424 | |
| Record name | 2,3,4,5-Tetrahydro-4-(2-methylpropyl)-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863669-58-3 | |
| Record name | 2,3,4,5-Tetrahydro-4-(2-methylpropyl)-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863669-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-Tetrahydro-4-(2-methylpropyl)-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-1-[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B3340663.png)
![3-[4-butyl-3-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid](/img/structure/B3340674.png)
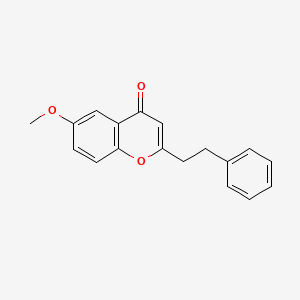
![8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B3340711.png)
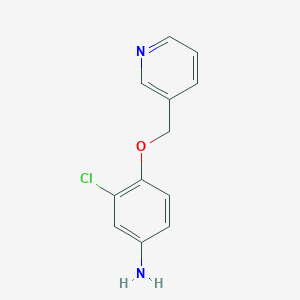

![1-isopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3340723.png)

![5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3340732.png)
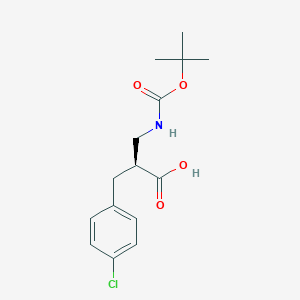

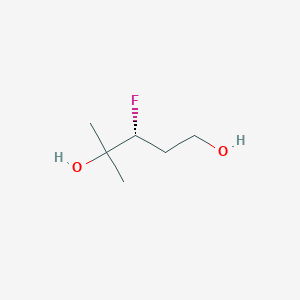
![{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid](/img/structure/B3340752.png)
